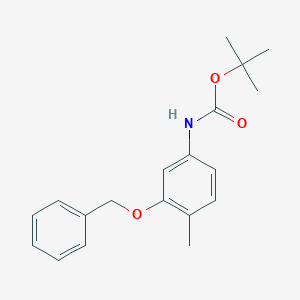
tert-ブチル(3-(ベンジルオキシ)-4-メチルフェニル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a methylphenyl group attached to a carbamate moiety. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
科学的研究の応用
Chemistry: In organic synthesis, tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate is used as a protecting group for amines. It can be easily removed under mild acidic conditions, making it a valuable tool in multi-step synthesis .
Biology and Medicine: This compound is also used in the synthesis of biologically active molecules. Its stability and ease of removal make it suitable for protecting sensitive functional groups during the synthesis of pharmaceuticals and other bioactive compounds .
Industry: In the industrial sector, tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate is used in the production of specialty chemicals and intermediates. Its role as a protecting group helps in the efficient synthesis of complex molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate typically involves the reaction of 3-(benzyloxy)-4-methylphenylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent any side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to a more sustainable and scalable process .
化学反応の分析
Types of Reactions: tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the tert-butyl group
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various alkyl or aryl carbamates depending on the substituent used
作用機序
The mechanism of action of tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate primarily involves its role as a protecting group. The carbamate moiety can form stable bonds with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine. The benzyloxy group can be easily removed under mild acidic conditions, releasing the free amine for further reactions .
類似化合物との比較
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
- Phenyl carbamate
Comparison: tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate is unique due to the presence of both a benzyloxy group and a tert-butyl group. This combination provides enhanced stability and ease of removal compared to other carbamates. For example, tert-Butyl carbamate lacks the benzyloxy group, making it less versatile in certain synthetic applications. Benzyl carbamate, on the other hand, does not have the steric hindrance provided by the tert-butyl group, making it less stable under certain conditions .
特性
IUPAC Name |
tert-butyl N-(4-methyl-3-phenylmethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-10-11-16(20-18(21)23-19(2,3)4)12-17(14)22-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVZALYWGATOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














